molecular formula C19H12N2O3 B14394274 (1H-Indeno[2,1-b]pyridin-9-yl)(4-nitrophenyl)methanone CAS No. 88091-83-2

(1H-Indeno[2,1-b]pyridin-9-yl)(4-nitrophenyl)methanone

Katalognummer: B14394274
CAS-Nummer: 88091-83-2
Molekulargewicht: 316.3 g/mol
InChI-Schlüssel: WGNMOHXUBQGECW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Indeno[2,1-b]pyridin-9-yl)(4-nitrophenyl)methanone typically involves multi-step organic reactions. One common method includes the condensation of indeno-pyridine derivatives with nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

(1H-Indeno[2,1-b]pyridin-9-yl)(4-nitrophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the nitro group to an amine group.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(1H-Indeno[2,1-b]pyridin-9-yl)(4-nitrophenyl)methanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of (1H-Indeno[2,1-b]pyridin-9-yl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indole Derivatives: Compounds like indole

Eigenschaften

CAS-Nummer

88091-83-2

Molekularformel

C19H12N2O3

Molekulargewicht

316.3 g/mol

IUPAC-Name

1H-indeno[2,1-b]pyridin-9-yl-(4-nitrophenyl)methanone

InChI

InChI=1S/C19H12N2O3/c22-19(12-7-9-13(10-8-12)21(23)24)17-15-5-2-1-4-14(15)16-6-3-11-20-18(16)17/h1-11,20H

InChI-Schlüssel

WGNMOHXUBQGECW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=CC=CNC3=C2C(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.